

Application Note: Comprehensive NMR Characterization of 1- (Methoxymethyl)cyclobutanamine Hydrochloride

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Compound of Interest

	1-
Compound Name:	(Methoxymethyl)cyclobutanamine hydrochloride
CAS No.:	1220039-33-7
Cat. No.:	B1489341

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Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of **1-(Methoxymethyl)cyclobutanamine hydrochloride**, a key building block in contemporary drug discovery and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous structural verification and purity assessment. This guide moves beyond a simple recitation of steps to explain the underlying principles of experimental design, from sample preparation to the strategic application of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. By grounding these protocols in established spectroscopic principles, this document serves as a self-validating system for the structural elucidation of this and similar small molecules.

Introduction: The Significance of Structural Verification

1-(Methoxymethyl)cyclobutanamine hydrochloride is a valuable primary amine incorporating a strained cyclobutane ring and a methoxymethyl substituent. The unique three-dimensional arrangement of the cyclobutane moiety imparts specific conformational constraints that can be crucial for molecular recognition in biological systems.^[1] Consequently, precise and unequivocal confirmation of its chemical structure is a critical prerequisite for its use in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.^[2] The hydrochloride salt form of the amine introduces specific spectral characteristics, such as the downfield shift of protons near the positively charged ammonium group, which must be correctly interpreted.^{[3][4]} This application note details the systematic approach to acquiring and interpreting a full suite of NMR data to ensure the identity and purity of **1-(Methoxymethyl)cyclobutanamine hydrochloride**.

Experimental Design and Rationale

The comprehensive characterization of **1-(Methoxymethyl)cyclobutanamine hydrochloride** necessitates a multi-faceted NMR approach. The rationale behind the selected experiments is to build a complete picture of the molecule's connectivity and spatial arrangement.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the complete NMR characterization of the target molecule.

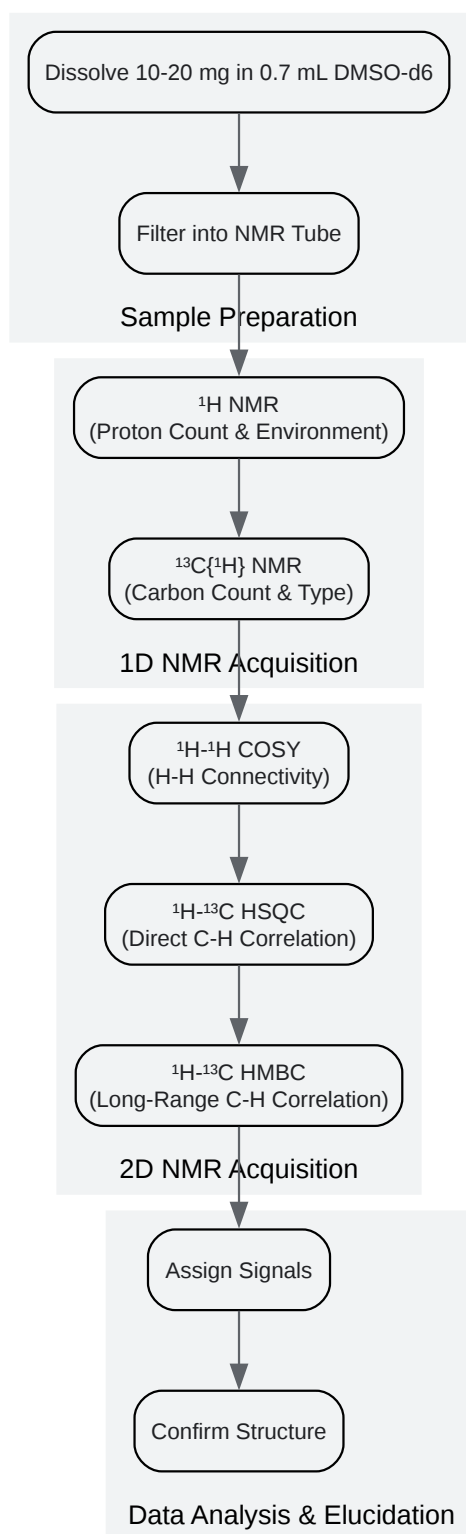


Figure 1: Logical Workflow for NMR Characterization

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Caption: A stepwise workflow for the complete NMR analysis.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[5] As an amine salt, **1-(Methoxymethyl)cyclobutanamine hydrochloride** is polar and requires a polar deuterated solvent for dissolution.

- Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (at ~2.50 ppm) and water signal (at ~3.33 ppm) are well-defined, minimizing spectral overlap with the analyte's signals.[6] Deuterium oxide (D₂O) is an alternative, but will result in the exchange of the labile ammonium (-NH₃⁺) protons, causing their signals to disappear.[4]
- Protocol:
 - Weigh 10-20 mg of **1-(Methoxymethyl)cyclobutanamine hydrochloride** directly into a clean, dry vial.
 - Add approximately 0.7 mL of DMSO-d₆.
 - Gently vortex or sonicate the vial until the solid is completely dissolved.
 - To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool into a clean, high-quality 5 mm NMR tube.[7]
 - Cap the NMR tube securely to prevent contamination.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. All chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

- ¹H NMR Spectroscopy:

- Purpose: To determine the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
- Typical Parameters:
 - Pulse Program: Standard single pulse (zg30)
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-32
- $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy:
 - Purpose: To determine the number of distinct carbon environments and their types (quaternary, CH, CH₂, CH₃).
 - Typical Parameters:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Spectral Width: 0 to 180 ppm
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024-2048
- ^1H - ^1H COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
 - Typical Parameters:
 - Pulse Program: Standard COSY (cosygpgf)

- Data points: 2048 in F2, 256-512 in F1
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify which protons are directly attached to which carbons.
 - Typical Parameters:
 - Pulse Program: Phase-sensitive HSQC with adiabatic pulses (hsqcedetgpsisp2.2)
 - ^{13}C Spectral Width: 0 to 100 ppm
 - $^1\text{J}(\text{C,H})$ coupling constant: 145 Hz
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting molecular fragments.
 - Typical Parameters:
 - Pulse Program: Standard HMBC (hmbcgp1pndqf)
 - Long-range coupling constant: 8 Hz

Spectral Interpretation and Structural Elucidation

The following is a predictive analysis of the expected NMR spectra for **1-(Methoxymethyl)cyclobutanamine hydrochloride** based on established chemical shift principles.

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for spectral assignment.

Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6)

- δ ~8.5-9.0 ppm (broad singlet, 3H, $-\text{NH}_3^+$): Protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar coupling with

nitrogen and exchange with residual water.[3]

- δ ~3.5 ppm (singlet, 2H, H-5): The methylene protons of the methoxymethyl group (C5-H₂) are adjacent to an oxygen atom, shifting them downfield.[8][9] They are expected to be a singlet as there are no adjacent protons.
- δ ~3.2 ppm (singlet, 3H, H-6): The methyl protons of the methoxy group (C6-H₃) are also deshielded by the adjacent oxygen, typically appearing as a sharp singlet.[10]
- δ ~2.0-2.4 ppm (multiplet, 4H, H-2 & H-4): The methylene protons on the cyclobutane ring adjacent to the quaternary carbon (C2-H₂ and C4-H₂) will be chemically equivalent due to symmetry and will appear as a complex multiplet due to coupling with the H-3 protons. Their chemical shift is in the typical range for cyclobutane protons.[11]
- δ ~1.8-2.0 ppm (multiplet, 2H, H-3): The methylene protons at the C3 position will also be a complex multiplet due to coupling with the H-2 and H-4 protons.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

- δ ~75 ppm (C5): The methylene carbon of the methoxymethyl group, being attached to oxygen, will be significantly downfield.
- δ ~58 ppm (C6): The methyl carbon of the methoxy group will also be deshielded by the attached oxygen.[10]
- δ ~55 ppm (C1): The quaternary carbon of the cyclobutane ring, attached to the nitrogen of the ammonium group, will be deshielded.
- δ ~30 ppm (C2 & C4): The equivalent methylene carbons adjacent to the quaternary center. The typical chemical shift for an unsubstituted cyclobutane is around 22.4 ppm; the substituent effect will cause a downfield shift.[1]
- δ ~15 ppm (C3): The methylene carbon at the 3-position of the cyclobutane ring.

2D NMR Correlations for Structural Confirmation

- COSY: Cross-peaks are expected between the multiplets at δ ~2.0-2.4 ppm (H-2/H-4) and the multiplet at δ ~1.8-2.0 ppm (H-3), confirming the connectivity within the cyclobutane ring.

No other correlations are expected.

- HSQC: This experiment will definitively link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.
 - $\delta(^1\text{H}) \sim 3.5$ ppm correlates with $\delta(^{13}\text{C}) \sim 75$ ppm (H-5 to C5).
 - $\delta(^1\text{H}) \sim 3.2$ ppm correlates with $\delta(^{13}\text{C}) \sim 58$ ppm (H-6 to C6).
 - $\delta(^1\text{H}) \sim 2.0$ - 2.4 ppm correlates with $\delta(^{13}\text{C}) \sim 30$ ppm (H-2/H-4 to C2/C4).
 - $\delta(^1\text{H}) \sim 1.8$ - 2.0 ppm correlates with $\delta(^{13}\text{C}) \sim 15$ ppm (H-3 to C3).
- HMBC: This is the key experiment for establishing the overall connectivity.
 - The methoxy protons (H-6, $\delta \sim 3.2$ ppm) should show a correlation to the methoxymethyl carbon (C5, $\delta \sim 75$ ppm), confirming the ether linkage.
 - The methoxymethyl protons (H-5, $\delta \sim 3.5$ ppm) should show a correlation to the quaternary carbon (C1, $\delta \sim 55$ ppm), connecting the side chain to the ring.
 - The cyclobutane protons at C2/C4 ($\delta \sim 2.0$ - 2.4 ppm) should show correlations to the quaternary carbon (C1) and the C3 carbon, further confirming the ring structure.

Data Summary

The predicted NMR data is summarized in the table below for clarity.

Atom No.	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Key HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)
1	-	~55	H-5 \rightarrow C1, H-2/H-4 \rightarrow C1
2, 4	~2.0-2.4 (m, 4H)	~30	H-3 \rightarrow C2/C4, H-2/H-4 \rightarrow C1, H-2/H-4 \rightarrow C3
3	~1.8-2.0 (m, 2H)	~15	H-2/H-4 \rightarrow C3
5	~3.5 (s, 2H)	~75	H-6 \rightarrow C5, H-5 \rightarrow C1
6	~3.2 (s, 3H)	~58	H-6 \rightarrow C5
$-\text{NH}_3^+$	~8.5-9.0 (br s, 3H)	-	-

Conclusion

The combination of one-dimensional and two-dimensional NMR spectroscopy provides an unambiguous and robust method for the structural characterization of **1-(Methoxymethyl)cyclobutanamine hydrochloride**. By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure and purity of this important chemical entity. This rigorous approach to structural elucidation is fundamental to ensuring the reliability and reproducibility of scientific research and development in which this molecule is employed.

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